



Application Note: A Sensitive Spectrophotometric Assay for the Quantification of Carbinoxamine Maleate

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Compound of Interest		
Compound Name:	Carbinoxamine Maleate	
Cat. No.:	B192786	Get Quote

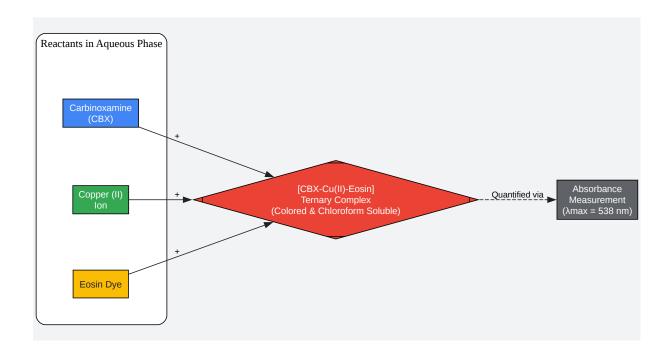
Abstract

This application note details a simple, sensitive, and accurate spectrophotometric method for the determination of **Carbinoxamine Maleate** (CBX) in bulk and pharmaceutical dosage forms. The method is based on the formation of a colored ternary complex between **Carbinoxamine Maleate**, copper (II) ions, and eosin dye. This complex is extractable into chloroform and exhibits a maximum absorbance at 538 nm, allowing for reliable quantification. The assay adheres to ICH guidelines for validation, demonstrating excellent linearity, accuracy, and precision, making it suitable for routine quality control analysis.

Principle

The assay is based on the chemical reaction between **Carbinoxamine Maleate**, an H1 antihistamine, with copper (II) ions and eosin, an anionic dye.[1][2] In an aqueous solution under optimal pH, these three components form a stable, chloroform-extractable ternary ion-pair association complex.[1][3] The resulting colored complex exhibits a distinct absorption maximum in the visible region, which is proportional to the concentration of **Carbinoxamine Maleate** in the sample. The intensity of the color is measured spectrophotometrically at 538 nm.[3]





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Caption: Formation of the colored ternary complex for spectrophotometric analysis.

Materials and Methods Reagents and Chemicals

- Carbinoxamine Maleate (CBX) reference standard (Ravensberg GMBH Chemische Fabrik or equivalent)[2]
- Copper (II) Sulfate solution (1 x 10⁻³ M)
- Eosin solution (1 x 10^{-3} M) prepared from sodium 2,4,5,7-tetrabromofluorescein[2]
- Chloroform (Analytical Grade)
- Bidistilled Water



Hydrochloric Acid (0.1 N) and Sodium Hydroxide (0.1 N) for pH adjustment

Instrumentation

- UV-Visible Spectrophotometer (Double beam) with 1 cm matched quartz cells.
- Calibrated pH meter.
- Analytical balance.
- · Calibrated volumetric flasks and pipettes.
- Separating funnels (100 mL).

Preparation of Standard Solutions

- CBX Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Carbinoxamine Maleate
 reference standard and dissolve it in bidistilled water in a 100 mL volumetric flask. Store this
 solution in a cool, dark place.[2]
- CBX Working Standard Solution (50 µg/mL): Transfer 5 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with bidistilled water. This solution should be prepared fresh daily.[2]

Experimental Protocols Construction of the Calibration Curve

- Aliquot volumes of the CBX working standard solution (ranging from 0.15 mL to 2.0 mL) are transferred into a series of 100 mL separating funnels to obtain final concentrations of 0.75 to 10.0 μg/mL.[1][3]
- To each funnel, add 2.0 mL of Copper (II) solution and 3.0 mL of Eosin solution.
- Adjust the total volume in each funnel to 25 mL with bidistilled water.
- Adjust the pH of the solution to 5.0 using 0.1 N HCl or 0.1 N NaOH.
- Add 10 mL of chloroform to each funnel.

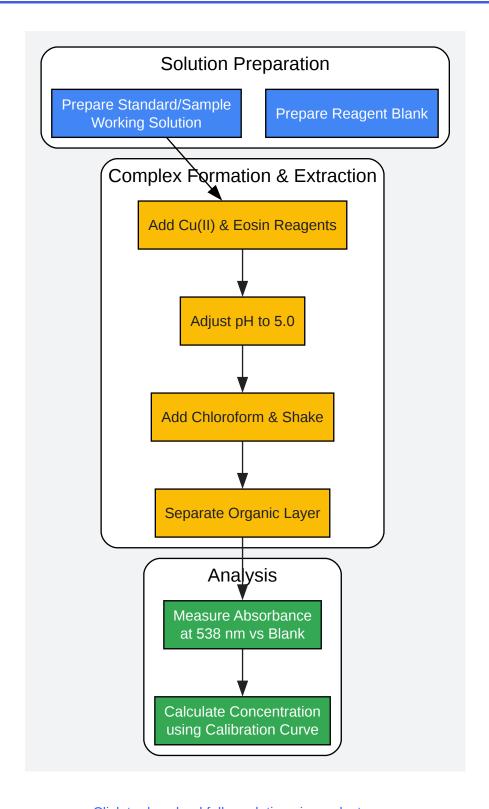


- Shake the funnels vigorously for 2 minutes and allow the layers to separate completely.
- Collect the organic (chloroform) layer, ensuring it is clear.
- Measure the absorbance of the organic layer at 538 nm against a reagent blank prepared in the same manner but without the CBX standard.[1][3]
- Plot a graph of absorbance versus concentration (μg/mL).

Assay Protocol for Pharmaceutical Formulations (Tablets)

- Weigh and finely powder 20 tablets to determine the average weight.
- Accurately weigh a portion of the powder equivalent to 10 mg of Carbinoxamine Maleate and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of bidistilled water and sonicate for 15 minutes to ensure complete dissolution.
- Dilute to the mark with bidistilled water and filter the solution through Whatman filter paper.
- Further dilute a suitable aliquot of the filtrate with bidistilled water to obtain a final theoretical concentration within the calibration range (e.g., 5 μg/mL).
- Transfer 5 mL of this final sample solution into a separating funnel.
- Proceed from Step 2 of the "Construction of the Calibration Curve" protocol (Section 3.1).
- Determine the concentration of CBX in the sample from the calibration curve.





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Caption: Experimental workflow for the spectrophotometric assay of Carbinoxamine.

Results and Data Presentation



The developed method was validated according to ICH guidelines, and the key analytical parameters are summarized below.

Table 1: Optimized Analytical and Spectral Parameters

Parameter	Value	
Wavelength of Max Absorbance (λmax)	538 nm[3]	
Linearity Range	0.75 - 10.0 μg/mL[1]	
Molar Absorptivity	6.1690 x 10 ⁴ L mol ⁻¹ cm ⁻¹ [1]	
Optimal pH	5.0	
Solvent for Extraction	Chloroform[1]	
Reagent Blank	Negligible absorbance at λmax	

Table 2: Linearity and Regression Data

Parameter	Value
Concentration Range (μg/mL)	0.75 - 10.0[1]
Regression Equation (y=mx+c)	y = 0.098x + 0.005
Correlation Coefficient (R²)	> 0.999

(Note: Regression equation is representative and should be determined experimentally.)

Table 3: Summary of Method Validation Parameters



Parameter	Result	Acceptance Criteria (ICH)
Accuracy (% Recovery)	98.0% - 102.0%[1]	98.0% - 102.0%
Precision (RSD %)		
- Intra-day	< 2.0%[1]	RSD ≤ 2%
- Inter-day	< 2.0%[1]	RSD ≤ 2%
Limit of Detection (LOD) (μg/mL)	To be determined	-
Limit of Quantification (LOQ) (μg/mL)	To be determined	-

Conclusion

The described spectrophotometric method, based on ternary complex formation, is simple, rapid, cost-effective, and sensitive for the quantification of **Carbinoxamine Maleate**. The validation data confirms that the method is accurate and precise, making it a reliable alternative to more complex chromatographic techniques for routine analysis of **Carbinoxamine Maleate** in pharmaceutical quality control laboratories.[1]

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References

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